5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
5-Cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its unique structural features, including a cyclopropyl group, a difluoromethyl group, and a pyrazolylmethyl moiety. Due to its intricate molecular architecture, it has garnered significant interest in various scientific fields, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the cyclocondensation of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions often require the use of strong acids such as acetic acid or trifluoroacetic acid to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core. The presence of the difluoromethyl group is crucial for achieving the desired regioselectivity and biological activity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the difluoromethyl group enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of pyrazolo[1,5-a]pyrimidine, which can be further modified for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules
Biology: Biologically, this compound has shown potential in modulating various biological pathways. Its interaction with specific molecular targets can lead to the development of new therapeutic agents for treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Medicine: Medically, this compound has been investigated for its potential use as an antitumor, antibacterial, and antifungal agent. Its ability to inhibit the growth of cancer cells and microbial pathogens makes it a promising candidate for the development of new drugs.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer chemistry and surface science.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. The difluoromethyl group enhances its binding affinity to receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.
Comparison with Similar Compounds
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness: Compared to similar compounds, 5-cyclopropyl-7-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide stands out due to its unique combination of structural features. The presence of the cyclopropyl group and the pyrazolylmethyl moiety contributes to its enhanced biological activity and stability, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N6O/c1-23-5-4-10(22-23)7-19-16(25)11-8-20-24-13(14(17)18)6-12(9-2-3-9)21-15(11)24/h4-6,8-9,14H,2-3,7H2,1H3,(H,19,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNUODMMBVGELO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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